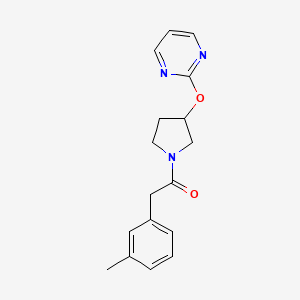

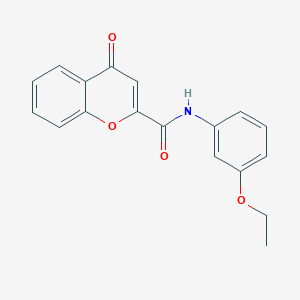

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone often involves multi-component reactions, leveraging the reactivity of propargylic alcohols as a key step. Propargylic alcohols serve as versatile building blocks, offering distinct reactivities that facilitate the construction of complex molecules including pyridines, quinolines, and isopyrazoles, through a variety of synthetic strategies (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks often emphasizes the role of the pyrrolidine ring, a five-membered nitrogen heterocycle, widely utilized in medicinal chemistry for its capacity to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and enhance three-dimensional coverage through non-planarity (Li Petri et al., 2021).

Chemical Reactions and Properties

Chemical properties of compounds containing pyrimidine derivatives are crucial for their biological and chemical applications. Pyrimidine, as a core structure, is known for its versatility in chemical reactions, serving as a fundamental component in the synthesis of heterocycles and natural products. This versatility underlines the potential of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone for diverse synthetic and functional applications (Kumar, Deep, & Narasimhan, 2019).

Scientific Research Applications

Synthesis and Stereochemistry

- Pyrrolidines, structurally similar to 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, have been synthesized using sugar-derived enones and azomethine ylides. These syntheses demonstrate high diastereo- and regioselectivity, yielding pyrrolidines with defined stereochemistry at all four stereocenters of the ring (Udry, Repetto, & Varela, 2014).

Metabolism and Pharmacokinetics

- Studies on compounds structurally related to 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, such as dipeptidyl peptidase IV inhibitors, reveal insights into their metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. These studies help in understanding the metabolic pathways and renal clearance of such compounds (Sharma et al., 2012).

Solution Speciation and Protein Binding

- Research on pyrimidinone complexes, which are related to the compound , shows their stable formation with various metals. These studies also explore the binding of these complexes with human plasma proteins like transferrin and albumin, indicating potential biomedical applications (Gonçalves et al., 2013).

Inhibitory Activity

- Analogues of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have shown inhibitory activity against monoamine oxidase type A. This suggests potential applications in the development of antidepressant agents (Mai et al., 2002).

Catalytic Applications

- The N,O-bidentate pyridyl functionalized alkoxy ligands, which are structurally related to the compound, have been synthesized and used in metal complexes for catalytic applications, particularly in the ring-opening polymerization of ε-caprolactone and l-lactide (Wang et al., 2012).

properties

IUPAC Name |

2-(3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-2-5-14(10-13)11-16(21)20-9-6-15(12-20)22-17-18-7-3-8-19-17/h2-5,7-8,10,15H,6,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDRXZAXRLFMQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)

![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)

![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)

![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)

![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)

![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)